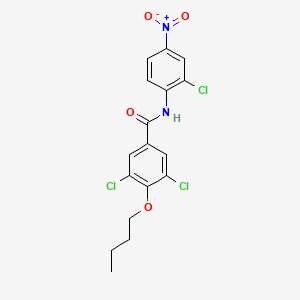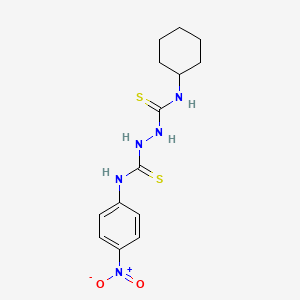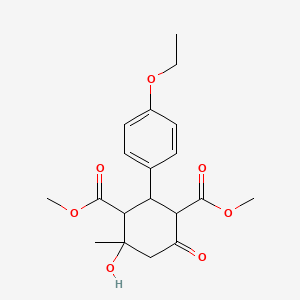
4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide
概要
説明
4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of butoxy, dichloro, and nitrophenyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group, forming 2-chloro-4-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 3,5-dichlorobenzoyl chloride to form the intermediate 3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide.
Butoxylation: Finally, the intermediate undergoes butoxylation using butyl alcohol in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 4-butoxy-3,5-dichloro-N-(2-chloro-4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dichloro-4-butoxybenzoic acid and 2-chloro-4-nitroaniline.
科学的研究の応用
4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
- 4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide
- 4-butoxy-3,5-dichloro-N-(2-furylmethyl)benzamide
Uniqueness
4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide is unique due to the presence of both nitro and butoxy groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
特性
IUPAC Name |
4-butoxy-3,5-dichloro-N-(2-chloro-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O4/c1-2-3-6-26-16-13(19)7-10(8-14(16)20)17(23)21-15-5-4-11(22(24)25)9-12(15)18/h4-5,7-9H,2-3,6H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQDDMABAJJRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)thiourea](/img/structure/B4126802.png)


![3-[4-(METHYLSULFAMOYL)PHENYL]-1-(4-NITROPHENYL)UREA](/img/structure/B4126829.png)

![N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4126834.png)
![N-[(4-fluorophenyl)methyl]-N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4126840.png)
![Methyl 3-chloro-6-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4126848.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4126855.png)
![N-[4-(diethylaminomethyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide;hydrochloride](/img/structure/B4126859.png)
![ethyl 2-[(18,18-dimethyl-14-morpholin-4-yl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetate](/img/structure/B4126860.png)
![(4-nitrophenyl)(2-{[2-(1-pyrrolidinyl)-4-quinazolinyl]amino}ethyl)amine](/img/structure/B4126881.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4126887.png)
![N-dibenzo[b,d]furan-3-yl-3,5-dimethylbenzamide](/img/structure/B4126888.png)
